molecular formula C13H9F3OS B8076135 2-[(2,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol

2-[(2,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol

Cat. No.: B8076135
M. Wt: 270.27 g/mol
InChI Key: ULUMLWKZMYGWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has a molecular formula of C8H18ClN3O3 and a molecular weight of 239.70 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves several steps. The starting materials typically include methyl carbamate and a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional considerations for yield optimization, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects and toxicity.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride include:

    Methyl carbamate: A simpler analog used in various chemical reactions.

    Hydrazine derivatives: Compounds with similar functional groups that exhibit comparable reactivity

Uniqueness

The uniqueness of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methoxy]-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-9-1-3-11(16)8(5-9)7-17-12-6-10(15)2-4-13(12)18/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUMLWKZMYGWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)COC2=C(C=CC(=C2)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)COC2=C(C=CC(=C2)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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